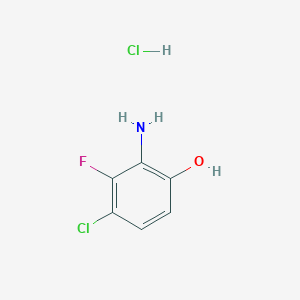

2-Amino-4-chloro-3-fluorophenol;hydrochloride

Description

2-Amino-4-chloro-3-fluorophenol hydrochloride is a halogenated aromatic compound featuring an amino group (-NH₂), chlorine (Cl), and fluorine (F) substituents on a phenol backbone. The presence of fluorine and chlorine likely enhances its polarity and reactivity, making it relevant in pharmaceutical intermediates or agrochemical research.

Properties

IUPAC Name |

2-amino-4-chloro-3-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMAMQNMLFGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-3-fluorophenol;hydrochloride typically involves the introduction of amino, chloro, and fluoro groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring, followed by chlorination and amination under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-3-fluorophenol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are used under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.

Scientific Research Applications

2-Amino-4-chloro-3-fluorophenol;hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-3-fluorophenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and fluoro groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Synthetic Yields : Chlorinated derivatives (e.g., Compound 2a [A]) exhibit lower yields (~25%) compared to methyl-substituted analogs (~50.8%), possibly due to steric or electronic challenges in halogenation .

Solubility and Stability

- Chlorinated Analogs: Compounds like 2-Amino-5-chlorophenol HCl are sparingly soluble in non-polar solvents but form stable salts in acidic conditions .

- Fluorinated Derivatives: Fluorine’s electron-withdrawing nature may enhance solubility in polar solvents (e.g., DMSO or ethanol) compared to non-fluorinated analogs.

Challenges :

Biological Activity

2-Amino-4-chloro-3-fluorophenol;hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and findings from relevant studies, providing a comprehensive overview of its biological activity.

The compound exhibits notable biochemical interactions, particularly with enzymes and proteins. It is known to inhibit specific enzymes involved in metabolic pathways, impacting overall biochemical processes within cells. For instance, it interacts with phenol hydroxylase and other oxidoreductases, which are crucial for various metabolic reactions.

Table 1: Enzyme Interactions

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Phenol Hydroxylase | Inhibition | Reduced metabolic rate |

| Oxidoreductases | Inhibition | Altered redox state |

2. Cellular Effects

The biological activity of 2-amino-4-chloro-3-fluorophenol extends to its effects on cellular functions. It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to alter the expression of genes involved in oxidative stress response and detoxification.

Case Study: Gene Expression Changes

In laboratory settings, exposure to varying concentrations of the compound resulted in differential gene expression profiles. For example, at lower concentrations (0.1 mM), there was a modest upregulation of antioxidant genes, whereas higher concentrations (1 mM) led to significant downregulation of detoxification pathway genes .

3. Molecular Mechanism

At a molecular level, the compound operates through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of their catalytic activities. Additionally, it has been reported to induce changes in gene expression by interacting with transcription factors and regulatory proteins.

- Binding Affinity : The compound shows a high binding affinity for certain enzymes.

- Transcriptional Regulation : It modulates the activity of transcription factors involved in stress response pathways.

4. Temporal and Dosage Effects

The effects of 2-amino-4-chloro-3-fluorophenol vary significantly over time and with dosage levels in animal models. Studies indicate that low doses may have negligible effects on cellular function, while higher doses can lead to pronounced toxic effects .

Table 2: Dosage Effects in Animal Models

| Dose (mmol/kg) | Observed Effects | Mortality Rate (%) |

|---|---|---|

| <0.8 | No significant renal damage | 0 |

| 1.2 | 75% mortality observed | 75 |

| 3200 | Increased squamous cell papillomas | Not specified |

5. Toxicological Studies

Toxicological assessments reveal that the compound can induce various adverse effects in animal models. In a chronic bioassay conducted on rats, significant incidences of squamous cell hyperplasia were observed at higher doses. Specifically, at 3200 ppm and above, there was a marked increase in forestomach lesions .

Findings from Toxicity Studies

- Renal Function : Minimal nephrotoxic effects were noted at non-lethal doses.

- Hepatic Function : No significant hepatic damage was observed across tested doses.

- Carcinogenic Potential : Increased incidence of forestomach tumors was noted at high concentrations .

6. Conclusion

The biological activity of this compound is characterized by its interactions with various biochemical pathways and cellular processes. Its potential as a pharmacological agent is tempered by its toxicity profile, necessitating careful consideration in therapeutic contexts. Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring safer derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.